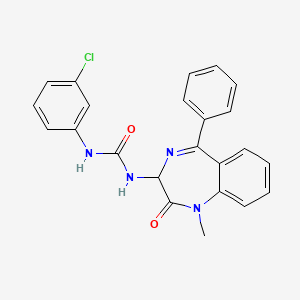![molecular formula C19H13N3O5S2 B2672880 N-(2-甲氧基苯基)-5-氧代-1-硫代-4,5-二氢-1H-[1,3]二噁杂环[4,5-g]噻嗪并[3,4-a]喹唑啉-3-羧酰胺 CAS No. 1185057-73-1](/img/no-structure.png)
N-(2-甲氧基苯基)-5-氧代-1-硫代-4,5-二氢-1H-[1,3]二噁杂环[4,5-g]噻嗪并[3,4-a]喹唑啉-3-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a thiazole ring and a quinazoline ring. These types of compounds are often found in pharmaceuticals and materials science due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of the atoms .科学研究应用
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties. Researchers synthesized it through an efficient one-pot three-component reaction, yielding [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines. Among the analogs, compound 4h demonstrated significant anticonvulsant activity in preclinical seizure models. Its ED50 values were 34.7 mg/kg (MES test) and 37.9 mg/kg (sc PTZ test), with a TD50 of 308.7 mg/kg .
Fluorescent Dye Applications
The core unit of this compound can be synthesized from commercially available reactants (e.g., sesamol and 1,2,4,5-tetrachlorobenzene). By lithium derivatization of the benzene core, its photophysical properties can be adjusted for potential use as a fluorescent dye .
Antibacterial Properties
Structurally related to quinoline alkaloids, this compound and its derivatives have been tested against representative Gram-positive/negative bacteria. Notably, two derivatives exhibited minimal inhibitory concentrations against Micrococcus luteus .
Crystal Engineering
The crystal structure of a related compound, 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]quinoline, has been studied. Such compounds are gaining attention in the crystal engineering of active pharmaceutical ingredients .
Neurotherapeutic Agents
Given its anticonvulsant activity and favorable toxicity profile, these analogs hold promise as potential leads for future neurotherapeutic agents. Molecular modeling studies have provided insights into their interactions with GABA A receptors .
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide involves the condensation of 2-methoxyaniline with ethyl acetoacetate to form 2-methoxyphenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative, which is cyclized with chloroacetic acid to form the desired product.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "thiosemicarbazide", "chloroacetic acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-methoxyphenyl-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate with thiosemicarbazide in ethanol to form the thiosemicarbazone derivative.", "Step 3: Cyclization of the thiosemicarbazone derivative with chloroacetic acid in the presence of a base such as sodium hydroxide to form N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide." ] } | |
CAS 编号 |
1185057-73-1 |
分子式 |
C19H13N3O5S2 |
分子量 |
427.45 |
IUPAC 名称 |
N-(2-methoxyphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide |
InChI |
InChI=1S/C19H13N3O5S2/c1-25-12-5-3-2-4-10(12)20-18(24)15-16-21-17(23)9-6-13-14(27-8-26-13)7-11(9)22(16)19(28)29-15/h2-7H,8H2,1H3,(H,20,24)(H,21,23) |
SMILES |
COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



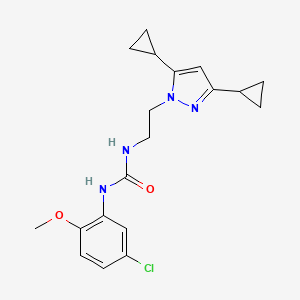

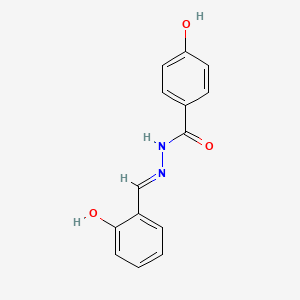
![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)
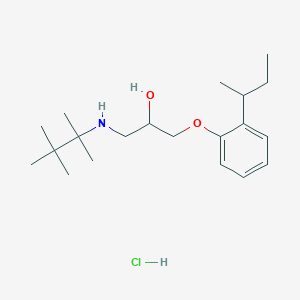

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672813.png)
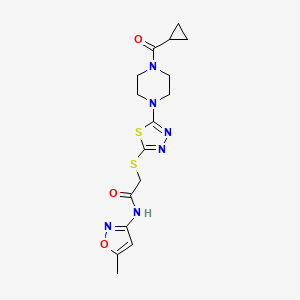
![3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide](/img/structure/B2672815.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672816.png)
![Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2672817.png)


